molecular formula C10H12N2 B582060 2-(3-Aminophenyl)-2-methylpropanenitrile CAS No. 915394-29-5

2-(3-Aminophenyl)-2-methylpropanenitrile

Cat. No. B582060
CAS RN: 915394-29-5
M. Wt: 160.22
InChI Key: HNABISIMXKEHQF-UHFFFAOYSA-N
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Description

“2-(3-Aminophenyl)-2-methylpropanenitrile” is a chemical compound with the CAS Number: 4623-24-9 and a molecular weight of 132.16 . It is also known as “(3-aminophenyl)acetonitrile” and is stored at room temperature in an inert atmosphere .


Synthesis Analysis

The synthesis of a similar compound, a Schiff base ligand named (E)-2-(((3-aminophenyl)imino)methyl)phenol (HL), has been reported. It was synthesized through a condensation reaction of m-phenylenediamine and 2-hydroxybenzaldehyde in a 1:1 molar ratio .


Physical And Chemical Properties Analysis

The compound is a liquid at room temperature . More detailed physical and chemical properties would require specific experimental measurements or computational predictions.

Scientific Research Applications

  • Intermediate in PI3K/mTOR Inhibitors Synthesis : Lei et al. (2015) described the compound as an important intermediate in the synthesis of PI3K/mTOR inhibitors, highlighting its role in the synthesis of quinoline inhibitors, which are crucial in cancer research and treatment (Lei et al., 2015).

  • Directed Cross-Coupling in Organic Synthesis : Wan et al. (2013) demonstrated the compound's use in meta-C–H arylation and methylation of organic acids, employing a U-shaped template for precision in cross-coupling reactions, which is significant in the development of complex organic molecules (Wan et al., 2013).

  • Immunosuppressive Drug Development : Kiuchi et al. (2000) synthesized a series of 2-substituted 2-aminopropane-1,3-diols and 2-aminoethanols, introducing a phenyl ring into the alkyl chain of the lead compound for immunosuppressive effects, which is critical in organ transplantation and treatment of autoimmune diseases (Kiuchi et al., 2000).

  • Nonlinear Optical, Electronic, and Biological Properties Analysis : Al-Otaibi et al. (2020) analyzed three triazole derivatives, including an anastrozole-based one, for their structural, nonlinear optical, electronic, and biological properties, indicating potential applications in photodynamic therapy and drug design (Al-Otaibi et al., 2020).

  • Tricarbonylrhenium Complexes Synthesis : Wolff et al. (2013) synthesized new tricarbonylrhenium complexes with pyridyltriazole ligands, demonstrating the influence of substituents on electronic properties, which is relevant in material science and catalysis research (Wolff et al., 2013).

  • Application in Radical-Mediated Degradation Studies : Wells-Knecht and Dunn (2019) characterized a stable degradant of 2,2'-azobis(2-methylpropanenitrile), useful in monitoring oxidative environments in pharmaceutical compounds, which aids in understanding drug stability (Wells-Knecht & Dunn, 2019).

  • Electrochemical Oxygen Reduction : Bettelheim et al. (1980) studied the reduction of oxygen to hydrogen peroxide or water using metalloporphyrins attached to electrodes, where 2-(3-Aminophenyl)-2-methylpropanenitrile played a role, relevant in electrochemical sensors and energy conversion (Bettelheim et al., 1980).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. It has hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for “2-(3-Aminophenyl)-2-methylpropanenitrile” and related compounds could involve further exploration of their biological potential. For instance, imidazopyridines, which include related structures, have shown promise against a variety of targets for anti-tubercular, anti-malarial, and anti-trypanosomal agents . Additionally, the development of molecularly imprinted polymers (MIPs) for sensor applications is a promising area of research .

properties

IUPAC Name

2-(3-aminophenyl)-2-methylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2/c1-10(2,7-11)8-4-3-5-9(12)6-8/h3-6H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNABISIMXKEHQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)C1=CC(=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00719261
Record name 2-(3-Aminophenyl)-2-methylpropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00719261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Aminophenyl)-2-methylpropanenitrile

CAS RN

915394-29-5
Record name 2-(3-Aminophenyl)-2-methylpropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00719261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3-aminophenyl)-2-methylpropanenitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

2-Methyl-2-(3-nitrophenyl)-propionitrile (0.5 g) was hydrogenated over 10% Pd—C in methanol (10 ml) at atmospheric pressure until no further gas uptake was observed. The reaction mixture was then filtered over celite and concentrated to oil. Column chromatography over silica gel by eluting with ethyl acetate/pet ether (1:9) gave 2-(3-amino-phenyl)-2-methyl-propionitrile (0.35 g, 83%) as an oil.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a suspension of tin (II) chloride bis hydrate (3.3 g, 13.1 mmol) in EtOH (25 mL) was added 2-methyl-2-(3-nitrophenyl)propanenitrile (800 mg, 4.2 mmol). The reaction mixture was stirred at 90° C. for 1 h. After cooling down to rt, the solvent was removed under reduced pressure and the residue taken in DCM, washed with water and a saturated solution of sodium hydrogen carbonate until pH=8. After combining, the organics were dried (MgSO4) and concentrated. The residue was purified by silica gel chromatography (hexane/ethyl acetate 15%) to afford 2-(3-aminophenyl)-2-methylpropanenitrile (490 mg, 73%) as a colorless solid. 1H NMR (300 MHz, CDCl3) δ 1.69 (s, 6H), 3.75 (brs, 2H), 6.64 (d, J=9 Hz, 1H), 6.80-6.83 (m, 2H), 7.15-7.19 (m, 1H); LC-MS (ESI) m/z 161 (M+H)+.
Quantity
3.3 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
800 mg
Type
reactant
Reaction Step Two

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